molecular formula C19H16ClN5O B14940729 N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14940729
M. Wt: 365.8 g/mol
InChI Key: TVNIYSGITDWBID-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine core and benzofuran moiety, suggests potential for significant biological and chemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Final Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the triazine ring or the benzofuran moiety.

    Substitution: Various substitution reactions can occur, especially on the triazine ring and the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, triazine derivatives are often explored for their potential as antimicrobial, antiviral, or anticancer agents. The unique structure of this compound might make it a candidate for such studies.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They might act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, triazine derivatives are used in the production of dyes, resins, and other materials. This compound could find applications in similar areas.

Mechanism of Action

The mechanism of action for N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The benzofuran moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A well-known herbicide with a triazine core.

    Benzofuran Derivatives: Compounds like amiodarone, which have a benzofuran moiety and are used in medicine.

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine lies in its combined structure, which might offer unique biological or chemical properties not found in simpler triazine or benzofuran derivatives.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H16ClN5O/c1-10-12-6-3-4-9-15(12)26-16(10)17-23-18(21)25-19(24-17)22-14-8-5-7-13(20)11(14)2/h3-9H,1-2H3,(H3,21,22,23,24,25)

InChI Key

TVNIYSGITDWBID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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